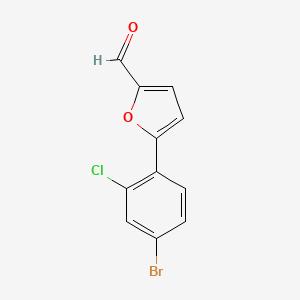

5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde (5-BCF) is an organic compound that has been studied for its potential use in various scientific research applications. 5-BCF is a heterocyclic aldehyde that contains two rings with five and three atoms, respectively. It is a colorless, volatile, and slightly soluble compound that has been studied for its potential use as a reagent, intermediate, and catalyst in various organic syntheses.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Routes and Reactivity : Chadwick et al. (1973) described convenient routes to furan- and thiophen-2-carboxylic acids with halogen substituents, including the preparation of esters from these acids and the reactivity of related furan-2-carbaldehydes with bromine in the presence of aluminium chloride (Chadwick et al., 1973).

- Photochemical Synthesis : Antonioletti et al. (1986) explored the irradiation of halogenothiophenes, including furan-2-carbaldehydes, to produce phenyl derivatives, indicating the potential for photochemical synthesis routes (Antonioletti et al., 1986).

Thermodynamic Properties

- Thermodynamic Analysis : Dibrivnyi et al. (2015) investigated the thermodynamic properties of nitrophenyl furan-2-carbaldehydes, including sublimation and evaporation enthalpies, providing insights into their physical properties (Dibrivnyi et al., 2015).

Applications in Biomass Conversion and Green Chemistry

- Biomass-Derived Chemicals : Yu et al. (2018) demonstrated the use of furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones, highlighting their role in sustainable chemistry (Yu et al., 2018).

Spectroscopic and Structural Investigations

- Vibrational Spectroscopic Studies : Iliescu et al. (2002) conducted infrared and FT-Raman spectra analysis of similar furan-2-carbaldehydes, providing detailed insights into their structural characteristics (Iliescu et al., 2002).

Catalytic and Synthetic Applications

- Catalytic Synthesis and Antioxidant Properties : Prabakaran et al. (2021) studied the catalytic synthesis of novel chalcone derivatives using furan-2-carbaldehyde, emphasizing their potential as antioxidants (Prabakaran et al., 2021).

- Heterogeneously Catalyzed Reactions : Karinen et al. (2011) discussed the production of furfural from carbohydrates using heterogeneously catalyzed reactions, relevant to the broader family of furan-2-carbaldehydes (Karinen et al., 2011).

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as furoic acid and derivatives . These are aromatic heterocyclic compounds containing a furan ring, which carries a carboxyl group or a derivative thereof .

Mode of Action

It’s known that furan derivatives can interact with various biological targets and exhibit a wide range of biological activities .

Biochemical Pathways

Furan derivatives are known to interact with multiple biochemical pathways, influencing a variety of biological processes .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Eigenschaften

IUPAC Name |

5-(4-bromo-2-chlorophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUROMWIRNCANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridazine-4-carboxylic acid](/img/structure/B2782179.png)

![6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782180.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2782185.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)

![5-Chloro-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2782195.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2782196.png)